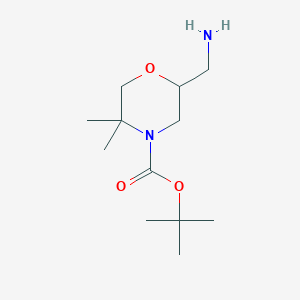

Tert-butyl 2-(aminomethyl)-5,5-dimethylmorpholine-4-carboxylate

Description

Tert-Butyl 2-(aminomethyl)-5,5-dimethylmorpholine-4-carboxylate is a morpholine derivative featuring a tert-butyl ester group at position 4, a 5,5-dimethyl-substituted morpholine ring, and an aminomethyl (-CH2NH2) substituent at position 2. Its molecular formula is inferred to be C12H24N2O3, with a molecular weight of ~244.3 g/mol. The compound’s structure combines a rigid morpholine core with reactive functional groups:

- Tert-butyl ester: Enhances solubility and acts as a protecting group for carboxylic acids.

- Aminomethyl group: Provides a primary amine for nucleophilic reactions or amide bond formation.

- 5,5-Dimethyl morpholine: Improves steric stability and modulates lipophilicity.

This compound is likely employed as a versatile intermediate in pharmaceutical synthesis, particularly for constructing bioactive molecules where amine functionality is critical .

Properties

IUPAC Name |

tert-butyl 2-(aminomethyl)-5,5-dimethylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-9(6-13)16-8-12(14,4)5/h9H,6-8,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVZPOQUNBILBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(CN1C(=O)OC(C)(C)C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168976-91-6 | |

| Record name | tert-butyl 2-(aminomethyl)-5,5-dimethylmorpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-5,5-dimethylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 4-formylmorpholine-4-carboxylate with an appropriate aminomethylating agent. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include formaldehyde and amines, which react with the formyl group to introduce the aminomethyl functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-5,5-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the aminomethyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-5,5-dimethylmorpholine-4-carboxylate has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-5,5-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in covalent bonding with reactive sites on enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Tert-Butyl 2-(Iodomethyl)-5,5-Dimethylmorpholine-4-Carboxylate

Structural Similarities and Differences: This iodinated analog shares the same morpholine core and tert-butyl ester but replaces the aminomethyl group with an iodomethyl (-CH2I) substituent. Its molecular formula is C12H22INO3 (MW: 355.2 g/mol), making it significantly heavier due to iodine’s atomic mass .

Tert-Butyl Indole-Based Carboxylate (Compound 8)

Structural Contrast :

This compound (C34H46N2O3) features a complex indole-steroid hybrid structure, diverging entirely from the morpholine core. Its 13C/1H NMR data (150/600 MHz, CDCl3) suggest conformational rigidity, but incomplete structural details limit direct comparisons .

Functional Implications :

- Indole-Steroid Hybrid : Likely targets steroid-associated pathways (e.g., hormone receptors).

- Morpholine vs. Indole : Morpholine derivatives prioritize synthetic versatility, while indole-steroid systems may focus on biological targeting .

Biological Activity

Tert-butyl 2-(aminomethyl)-5,5-dimethylmorpholine-4-carboxylate is a morpholine derivative that has garnered interest in various fields of research due to its potential biological activities. This compound features a tert-butyl group, an aminomethyl group, and a dimethyl-substituted morpholine ring, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 215.27 g/mol

- CAS Number : 2168976-91-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites on enzymes or receptors, potentially modulating their activity. Additionally, the compound may participate in covalent bonding with reactive sites, influencing the function of proteins involved in various biochemical pathways.

Applications in Scientific Research

This compound is utilized in several areas of scientific research:

- Enzyme Mechanisms : The compound serves as a tool for studying enzyme mechanisms and protein-ligand interactions. Its structural features allow it to mimic substrates or inhibitors in enzymatic reactions.

- Organic Synthesis : It is used as a building block in the synthesis of complex organic molecules, facilitating the development of new pharmaceuticals and chemical entities.

- Biological Studies : The compound's interactions with biological systems make it a candidate for investigating cellular processes and disease mechanisms.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzyme Inhibition Studies : In vitro studies demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it was shown to affect the activity of certain kinases, suggesting potential applications in cancer research where kinase inhibition is crucial.

- Protein-Ligand Interaction Analysis : Research involving surface plasmon resonance (SPR) indicated that this compound binds effectively to target proteins, providing insights into its role as a ligand in biochemical assays.

- Toxicological Assessments : Toxicological evaluations revealed that while the compound exhibits significant biological activity, it also presents certain toxicity profiles that necessitate further investigation into its safety for therapeutic use. Studies are ongoing to evaluate its pharmacokinetic properties and potential side effects .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2-(aminomethyl)-5,5-dimethylmorpholine-4-carboxylate, and what key reagents are involved?

- Methodology : The synthesis of morpholine derivatives typically involves multi-step reactions. For example, tert-butyl-protected morpholine scaffolds are often constructed via nucleophilic substitution or coupling reactions. A plausible route includes:

Morpholine ring formation : Cyclization of a precursor (e.g., a diol or amine-containing intermediate) using reagents like HATU or DCC for amide bond formation under inert atmospheres (N₂/Ar) .

Aminomethylation : Introduction of the aminomethyl group via reductive amination or alkylation with bromoacetonitrile derivatives, followed by Boc protection .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization to isolate the product.

- Key Reagents : Boc anhydride, HATU, TEA, and alkyl halides. Reaction temperatures are typically maintained at 0–25°C to minimize side reactions .

Q. How can researchers characterize this compound, and what analytical techniques are most reliable?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the morpholine ring, Boc group, and aminomethyl substituents. Key signals include δ ~1.4 ppm (t-Bu) and δ ~3.4–4.2 ppm (morpholine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: ~286.3 g/mol based on C₁₃H₂₅N₂O₃) .

- HPLC : Purity assessment using C18 columns with UV detection (λ = 210–254 nm) .

Q. What are the stability and storage conditions for this compound under laboratory settings?

- Stability : The Boc group is sensitive to strong acids (e.g., TFA) and bases. Store at 2–8°C in airtight containers under inert gas (Ar) to prevent hydrolysis .

- Degradation Pathways : Exposure to moisture may lead to Boc deprotection, forming free amines. Monitor via TLC or NMR for degradation products .

Advanced Research Questions

Q. How does the stereochemistry of the morpholine ring and aminomethyl group influence biological activity or reactivity?

- Methodology :

- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to isolate enantiomers .

- Structure-Activity Relationship (SAR) : Compare enantiomers in bioassays (e.g., enzyme inhibition). For example, (R)-configured morpholines often show enhanced binding to neurological targets .

- Data Interpretation : Contradictions in activity between enantiomers may arise from off-target interactions, requiring molecular docking or cryo-EM studies .

Q. What strategies can resolve contradictions in reactivity data between this compound and its analogs?

- Methodology :

- Comparative Kinetic Studies : Monitor reaction rates under varying conditions (solvent, catalyst) using HPLC or in-situ IR .

- Computational Modeling : DFT calculations to assess steric/electronic effects of the 5,5-dimethyl groups on nucleophilicity .

- Case Example : Discrepancies in alkylation efficiency may arise from steric hindrance; switching to bulkier electrophiles (e.g., benzyl bromides) can improve yields .

Q. How can researchers optimize the compound for targeted drug delivery or prodrug applications?

- Methodology :

- Prodrug Design : Conjugate the aminomethyl group with acid-labile linkers (e.g., hydrazones) for pH-sensitive release .

- Biodistribution Studies : Radiolabel the compound (e.g., ¹⁴C) and track uptake in vitro/in vivo using LC-MS/MS .

- Challenges : The Boc group may limit solubility; consider PEGylation or salt formation (e.g., HCl salts) .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.